Tirilazad mesylate was developed as part of a class of compounds known as lazaroids, which are characterized by their ability to scavenge free radicals and inhibit lipid peroxidation. These properties make tirilazad mesylate a candidate for treating conditions associated with oxidative stress and inflammation. The compound is not a glucocorticoid, distinguishing it from other steroid-based therapies, and it operates through mechanisms that do not involve the typical steroid pathways .
The synthesis of tirilazad mesylate involves several key steps that utilize both steroidal and polyamine components. The process typically begins with the derivation of the steroid backbone, which is then modified to introduce amino groups. The final mesylate salt form is achieved through the reaction with methanesulfonic acid.
A notable method for synthesizing tirilazad mesylate includes the labeling with stable isotopes, allowing for tracking in biological systems. This method enhances the understanding of its pharmacokinetics and metabolism . Specific parameters such as temperature, reaction time, and pH are critical during synthesis to ensure the desired purity and yield of the final product.
The molecular formula of tirilazad mesylate is , with a molecular weight of approximately 618.88 g/mol. Its structure consists of a steroid nucleus fused with a polyamine chain, which contributes to its biological activity. The steroid portion is responsible for its interaction with lipid membranes, while the amino groups enhance its solubility and reactivity in biological environments.
The three-dimensional conformation of tirilazad mesylate allows it to effectively integrate into lipid bilayers, influencing membrane fluidity and stability .
Tirilazad mesylate participates in various chemical reactions primarily related to its role as an antioxidant. It reacts with reactive oxygen species, thereby preventing oxidative damage to cellular structures. The compound's ability to scavenge free radicals is attributed to its structural features that allow it to donate electrons without becoming destabilized itself.
Additionally, tirilazad mesylate can undergo metabolic transformations in vivo, where it may be conjugated or oxidized by cytochrome P450 enzymes, impacting its pharmacological profile .
The mechanism of action for tirilazad mesylate revolves around its ability to inhibit lipid peroxidation and scavenge free radicals. By preventing oxidative stress, it protects neuronal cells from damage during pathological conditions such as trauma or ischemia.
In experimental models, tirilazad mesylate has shown efficacy in reducing secondary injury mechanisms following spinal cord injury by modulating inflammatory responses and preserving cellular integrity . This neuroprotective effect is crucial in mitigating long-term neurological deficits.
Tirilazad mesylate exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations and dictate storage conditions to maintain efficacy .
Tirilazad mesylate has been primarily investigated for its therapeutic potential in:
Tirilazad Mesylate (chemical name: 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-16α-methylpregna-1,4,9(11)-triene-3,20-dione methanesulfonate) belongs to the synthetic 21-aminosteroid class, colloquially termed "lazaroids." This class is characterized by strategic modifications to the glucocorticoid backbone that abolish corticosteroid receptor binding while enhancing antioxidant and membrane-stabilizing properties. Key structural features include:
Table 1: Key Structural Modifications in Tirilazad vs. Glucocorticoids
Position | Glucocorticoid Feature | Tirilazad Modification | Functional Consequence |
---|---|---|---|
C-21 | Hydroxyl group | Amino group + phenylpiperazine | Enhanced membrane affinity |
C-11 | β-Hydroxyl/Ketone | Δ9(11) double bond | Abolished receptor binding |
C-16 | Unsubstituted | α-Methyl group | Reduced metabolic degradation |
These modifications optimize Tirilazad for preferential partitioning into hydrophobic environments like cell membranes and subcellular organelles, positioning it as a targeted antioxidant [1] [5].
Tirilazad’s primary mechanism involves inhibiting iron-catalyzed lipid peroxidation (LP) chain reactions in biological membranes. This occurs through two synergistic actions:
Table 2: Antioxidant Efficacy of Tirilazad in Experimental Models
Model System | Oxidative Insult | Key Finding | Reference |
---|---|---|---|
Rat brain synaptosomes | Fe²⁺-catalyzed LP | IC₅₀ = 10–60 μM; >10× potency vs. steroids | [1] |
Fetal mouse spinal cord neurons | Ferrous ammonium sulfate | 30 μM U-89678 (metabolite) ↑ viability by 75% | [7] |
Rat erythrocytes | H₂O₂ exposure | Preserved deformability despite elevated MDA* | [4] |
*MDA: Malondialdehyde, an LP byproduct
Beyond direct antioxidant effects, Tirilazad attenuates inflammation through multiple pathways:
Tirilazad indirectly stabilizes neuronal calcium ([Ca²⁺]ᵢ) dynamics disrupted by oxidative stress:
The convergence of lipid peroxidation inhibition, membrane stabilization, anti-inflammatory action, and calcium modulation establishes Tirilazad as a multifunctional cytoprotective agent targeting the ischemic cascade at multiple nodes [1] [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7